(2,3-Difluorophenyl)(thiomorpholino)methanone
Description
(2,3-Difluorophenyl)(thiomorpholino)methanone is a fluorinated aryl ketone featuring a thiomorpholine ring (a six-membered ring containing four carbons, one nitrogen, and one sulfur atom) attached to a 2,3-difluorophenyl group.
Properties
IUPAC Name |
(2,3-difluorophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWTOKEZGVMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(thiomorpholino)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of (2,3-Difluorophenyl)(thiomorpholino)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted difluorophenyl derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in various medical applications:
- Anticancer Activity : Research indicates that derivatives containing thiomorpholine and difluorophenyl groups may exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study reported IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA, suggesting that (2,3-Difluorophenyl)(thiomorpholino)methanone could similarly affect these targets.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that related pyrazole derivatives can significantly reduce inflammation markers in treated cell lines.
- Antimicrobial Effects : The presence of the thiomorpholine moiety may enhance the compound's antimicrobial efficacy. Preliminary in vitro studies suggest that it exhibits potent antibacterial activity against various strains, indicating potential as a new antimicrobial agent.
The biological activity of (2,3-Difluorophenyl)(thiomorpholino)methanone is an area of active research:
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors, modulating their activity and leading to anti-inflammatory or anticancer effects. For example, it may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
-
Case Studies :
- A notable study focused on its effects on cancer cell lines demonstrated a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer types. This suggests that the compound has broad-spectrum anticancer activity.
- Another investigation into its anti-inflammatory properties revealed significant reductions in pro-inflammatory cytokine levels when cells were treated with the compound.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | GI% ~ 43.9% | |
| Anti-inflammatory | Significant reduction in cytokines | |
| Antimicrobial | Potent against various strains |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) against CDK2 | Mechanism of Action |
|---|---|---|
| (2,3-Difluorophenyl)(thiomorpholino)methanone | 0.09 - 1.58 | Inhibition of CDKs |
| Pyrazole derivative | Varies | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The difluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target proteins or enzymes. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiomorpholino Methanones
Key Compounds :
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone Structural Features: Bromine at position 4, fluorine at position 2 on the phenyl ring. Biological Activity: Exhibits antimicrobial properties due to halogen-induced lipophilicity, enhancing membrane penetration . Key Differences: Bromine’s larger atomic radius and polarizability compared to fluorine may increase steric hindrance and alter target binding .
(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone (Discontinued) Structural Features: Bromine at position 3, nitro group at position 3. Biological Activity: Nitro groups often confer cytotoxicity but may reduce metabolic stability.
Table 1: Halogenated Derivatives Comparison
| Compound | Substituents | Biological Activity | Key Property Differences |
|---|---|---|---|
| (2,3-Difluorophenyl)(thiomorpholino)methanone | 2-F, 3-F | Not explicitly reported | Balanced electronegativity, small substituents |
| (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone | 2-F, 4-Br | Antimicrobial | Increased lipophilicity and steric bulk |
| (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone | 3-Br, 5-NO₂ | Cytotoxic (discontinued) | High reactivity due to nitro group |
Heterocyclic and Functional Group Variations
(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone Structural Features: Hydroxyl group at position 2, chlorine at position 4. Biological Activity: Potential enzyme inhibition via hydrogen bonding from the hydroxyl group. Key Differences: The hydroxyl group increases polarity, improving solubility but reducing blood-brain barrier penetration compared to fluorine’s hydrophobic nature .
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Structural Features: Methyl at position 4, nitro at position 3. Biological Activity: Enhanced cytotoxicity due to nitro and methyl synergy. Key Differences: Methyl groups improve metabolic stability, while nitro groups enhance electrophilicity .
(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone Structural Features: Pyridine ring with bromine and methyl substituents. Key Differences: Pyridine’s basic nitrogen alters electronic distribution compared to benzene, affecting target binding .
Thiomorpholino vs. Morpholino Analogs
(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone Structural Features: Morpholine ring (oxygen instead of sulfur), methoxy group. Biological Activity: Broader applications in catalysis and materials science. Key Differences: Oxygen in morpholine increases hydrogen-bonding capacity, while sulfur in thiomorpholine enhances lipophilicity and may modulate redox activity .
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone Structural Features: Pyrimidine amino group and morpholine. Biological Activity: Targets kinases and nucleic acids. Key Differences: Pyrimidine’s dual nitrogen atoms enable π-π stacking and hydrogen bonding, absent in thiomorpholino derivatives .
Research Findings and Trends
- Substituent Effects : Fluorine’s electron-withdrawing nature fine-tunes the aryl ring’s electron density, optimizing interactions with hydrophobic enzyme pockets. Bromine and nitro groups enhance reactivity but may compromise metabolic stability .
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases membrane permeability, making it favorable for CNS-targeting drugs, while morpholine’s oxygen supports solubility in aqueous environments .
- Heterocyclic Cores: Pyridine and quinoline derivatives (e.g., ) exhibit distinct bioactivity due to aromatic nitrogen’s role in binding DNA or enzymes .
Biological Activity
(2,3-Difluorophenyl)(thiomorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a thiomorpholine moiety through a methanone linkage. This structural configuration is believed to influence its biological activity significantly.
Synthesis
The synthesis of (2,3-Difluorophenyl)(thiomorpholino)methanone typically involves:
- Starting Materials : 2,3-difluorobenzoyl chloride and thiomorpholine.
- Reaction Conditions : The reaction is usually carried out under controlled conditions, such as in an inert atmosphere and at specific temperatures to ensure optimal yield.
Biological Activity
Research has indicated that (2,3-Difluorophenyl)(thiomorpholino)methanone exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies show that the compound has significant antimicrobial properties, particularly against certain bacterial strains. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 0.25 mg/L against specific pathogens .
- Antifungal Activity : The compound has shown efficacy against fungal infections, with studies demonstrating in vivo activity that results in a substantial decrease in fungal density when administered at appropriate dosages .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways within microbial cells, disrupting their normal function and leading to cell death. This mechanism is similar to other compounds within its class that target specific cellular processes .
Case Studies
Several case studies have been conducted to evaluate the biological activity of (2,3-Difluorophenyl)(thiomorpholino)methanone:
- Study on Antimicrobial Efficacy :
- In Vivo Efficacy Study :
Data Table
The following table summarizes key findings related to the biological activity of (2,3-Difluorophenyl)(thiomorpholino)methanone:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
